2-(2-Ethoxyethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethoxyethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Ethoxyethyl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxyethyl)benzoic acid.
Reduction: Formation of 2-(2-ethoxyethyl)cyclohexyl derivatives.
Substitution: Formation of 2-(2-methoxyethyl)-1,1’-biphenyl.
Scientific Research Applications
2-(2-Ethoxyethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 2-(2-Ethoxyethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The ethoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular proteins and enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A glycol ether with similar solubility properties.
2-Butoxyethanol: Another glycol ether with a longer alkyl chain.
2-Methoxyethanol: A glycol ether with a shorter alkyl chain.
Uniqueness
2-(2-Ethoxyethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts distinct chemical and physical properties compared to other glycol ethers. The presence of the biphenyl structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
94088-38-7 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-2-17-13-12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
HUCFUMWLYMWWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.